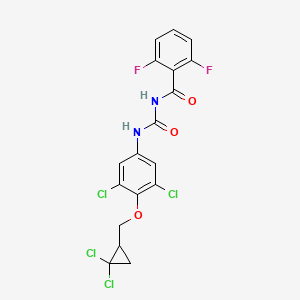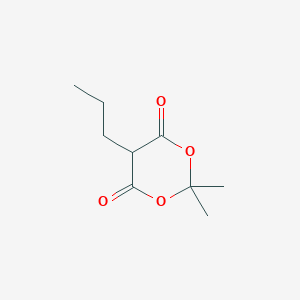
4-(2-Bromoethyl)benzene-1,3-disulfonyl dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Bromoethyl)benzene-1,3-disulfonyl dichloride is an organic compound with the molecular formula C8H8BrCl2O4S2 It is a derivative of benzene, featuring a bromoethyl group and two sulfonyl chloride groups attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromoethyl)benzene-1,3-disulfonyl dichloride typically involves the following steps:
Sulfonation: The sulfonyl chloride groups are introduced by sulfonating the brominated product with chlorosulfonic acid (ClSO3H) or sulfur trioxide (SO3) in the presence of a chlorinating agent like phosphorus pentachloride (PCl5).
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help control reaction conditions such as temperature, pressure, and reagent concentrations to optimize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Bromoethyl)benzene-1,3-disulfonyl dichloride undergoes several types of chemical reactions:
Nucleophilic Substitution: The bromoethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile such as hydroxide (OH-) or amine (NH2-).
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, where the sulfonyl chloride groups can be replaced by other electrophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Electrophilic Aromatic Substitution: Reagents such as nitric acid (HNO3) or sulfuric acid (H2SO4) under controlled temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4).
Major Products Formed
Nucleophilic Substitution: Formation of 4-(2-Hydroxyethyl)benzene-1,3-disulfonyl dichloride or 4-(2-Aminoethyl)benzene-1,3-disulfonyl dichloride.
Electrophilic Aromatic Substitution: Formation of nitro or sulfonated derivatives of the compound.
Applications De Recherche Scientifique
4-(2-Bromoethyl)benzene-1,3-disulfonyl dichloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme inhibitors and protein modifications.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-(2-Bromoethyl)benzene-1,3-disulfonyl dichloride involves its reactivity with nucleophiles and electrophiles. The bromoethyl group can undergo nucleophilic substitution, leading to the formation of new bonds and functional groups. The sulfonyl chloride groups can participate in electrophilic aromatic substitution, allowing for further chemical modifications. These reactions enable the compound to interact with various molecular targets and pathways, making it a versatile tool in chemical and biological research.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2-Chloroethyl)benzene-1,3-disulfonyl dichloride: Similar structure but with a chloroethyl group instead of a bromoethyl group.
4-(2-Bromoethyl)benzene-1,3-disulfonyl fluoride: Similar structure but with sulfonyl fluoride groups instead of sulfonyl chloride groups.
4-(2-Bromoethyl)benzene-1,3-disulfonyl bromide: Similar structure but with sulfonyl bromide groups instead of sulfonyl chloride groups.
Uniqueness
4-(2-Bromoethyl)benzene-1,3-disulfonyl dichloride is unique due to its combination of a bromoethyl group and two sulfonyl chloride groups, which confer distinct reactivity and versatility in chemical synthesis and research applications. The presence of both electrophilic and nucleophilic reactive sites allows for a wide range of chemical transformations, making it a valuable compound in various scientific fields.
Propriétés
| 77713-08-7 | |
Formule moléculaire |
C8H7BrCl2O4S2 |
Poids moléculaire |
382.1 g/mol |
Nom IUPAC |
4-(2-bromoethyl)benzene-1,3-disulfonyl chloride |
InChI |
InChI=1S/C8H7BrCl2O4S2/c9-4-3-6-1-2-7(16(10,12)13)5-8(6)17(11,14)15/h1-2,5H,3-4H2 |
Clé InChI |
LIGKCAGAAWAVHY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1S(=O)(=O)Cl)S(=O)(=O)Cl)CCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Propenal, 2-[(trimethylsilyl)oxy]-](/img/structure/B14434559.png)





![[([1,1'-Biphenyl]-4-yl)methyl](diphenyl)phosphane](/img/structure/B14434581.png)

![1-Methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-one](/img/structure/B14434591.png)
![[Chloro(2-nitrophenyl)methylidene]propanedinitrile](/img/structure/B14434604.png)
